(S)-9-(2,3-Dihydroxypropyl)adenine structure and chemical properties
(S)-9-(2,3-Dihydroxypropyl)adenine structure and chemical properties
An In-Depth Technical Guide to (S)-9-(2,3-Dihydroxypropyl)adenine
Introduction: A Pioneering Acyclic Nucleoside Analog
(S)-9-(2,3-Dihydroxypropyl)adenine, commonly abbreviated as (S)-DHPA, represents a landmark molecule in the development of antiviral chemotherapy. Discovered in the late 1970s, it was one of the first nucleoside analogs in which the conventional sugar moiety was replaced by a simple, acyclic aliphatic chain.[1][2] This structural innovation opened a new frontier in medicinal chemistry, demonstrating that the rigid furanose ring was not an absolute requirement for antiviral activity. (S)-DHPA emerged as a novel compound with a surprisingly broad spectrum of activity against both DNA and RNA viruses, establishing a foundational concept that would influence the design of subsequent generations of antiviral drugs, including the highly successful acyclic nucleoside phosphonates.[3][4] This guide provides a comprehensive technical overview of (S)-DHPA, from its fundamental chemical properties to its biological mechanism and applications, tailored for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The defining feature of (S)-DHPA is the replacement of the ribose group found in adenosine with a (S)-2,3-dihydroxypropyl side chain attached to the N9 position of the adenine base.[1] This seemingly simple modification has profound implications for the molecule's conformation, flexibility, and interaction with biological targets.
Caption: 2D structure of (S)-9-(2,3-Dihydroxypropyl)adenine.
Quantum chemical calculations have shown that the molecule can adopt several low-energy conformations, with the most thermodynamically favorable corresponding to an alpha-ribo configuration.[5] This conformational flexibility distinguishes it from traditional nucleosides and is key to its biological activity.
Physicochemical Data Summary
The following table summarizes the key chemical and physical properties of (S)-DHPA, compiled from authoritative databases.
| Property | Value | Source |
| IUPAC Name | (2S)-3-(6-aminopurin-9-yl)propane-1,2-diol | [6] |
| CAS Number | 54262-83-8 | [6][7] |
| Molecular Formula | C₈H₁₁N₅O₂ | [6] |
| Molecular Weight | 209.21 g/mol | [6] |
| Synonyms | (S)-DHPA, 9-(S)-(2,3-Dihydroxypropyl)adenine | [6] |
| XLogP3 | -1.5 | [6] |
| Hydrogen Bond Donors | 4 | [6] |
| Hydrogen Bond Acceptors | 6 | [6] |
Mechanism of Action and Antiviral Activity
(S)-DHPA exhibits a broad-spectrum antiviral profile, inhibiting the replication of a variety of DNA and RNA viruses.[1] Its activity has been demonstrated against herpes simplex virus (types 1 and 2), vaccinia virus, measles virus, and vesicular stomatitis virus (VSV).[1]
Unlike many nucleoside analogs that require phosphorylation to a triphosphate form to inhibit viral polymerases, studies on (S)-DHPA's effect on vaccinia virus suggest it is not significantly metabolized within the host cell.[2] The compound appears to act at a stage in the viral replication cycle that precedes the formation of infectious virions, with evidence pointing towards the inhibition of viral mRNA formation as a likely mechanism.[2] This mode of action is distinct from polymerase inhibitors like acyclovir, which are selectively phosphorylated in virus-infected cells.[2]
The broad-spectrum activity of (S)-DHPA has also been linked to the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for regulating cellular methylation reactions, which are essential for the processing of viral mRNA. By inhibiting SAH hydrolase, (S)-DHPA disrupts these processes, leading to a potent and broad antiviral effect.
Caption: Proposed mechanism of action via SAH hydrolase inhibition.
Experimental Protocols: Evaluating Antiviral Efficacy
The evaluation of compounds like (S)-DHPA relies on robust in vitro cell-based assays. A plaque reduction assay is a standard method to quantify the inhibition of viral replication.
Protocol: Vaccinia Virus Plaque Reduction Assay
-
Objective: To determine the 50% effective concentration (EC₅₀) of (S)-DHPA against vaccinia virus in a suitable cell line (e.g., ZP cells or Vero cells).
-
Materials:
-
Confluent monolayers of ZP cells in 6-well plates.
-
Vaccinia virus stock of known titer (PFU/mL).
-
(S)-DHPA stock solution (e.g., 10 mg/mL in sterile water or DMSO).
-
Cell culture medium (e.g., MEM) with 2% fetal bovine serum (FBS).
-
Agarose or methylcellulose overlay medium.
-
Crystal violet staining solution.
-
-
Methodology:
-
Cell Seeding: Seed ZP cells into 6-well plates and incubate until they form a confluent monolayer. The consistent formation of a monolayer is critical for accurate plaque visualization.
-
Compound Dilution: Prepare a series of 2-fold dilutions of (S)-DHPA in culture medium, ranging from a high concentration (e.g., 100 µg/mL) to a low concentration (e.g., 0.1 µg/mL). Include a "no drug" control.
-
Viral Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of vaccinia virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C. This step ensures synchronized infection across the plate.
-
Treatment: After adsorption, remove the viral inoculum and wash the monolayers gently with phosphate-buffered saline (PBS). Add the prepared dilutions of (S)-DHPA to the respective wells.
-
Overlay: Add an overlay medium (e.g., medium containing 1% methylcellulose). The overlay restricts the spread of progeny virus to adjacent cells, ensuring the formation of discrete, countable plaques.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator until visible plaques are formed in the virus control wells.
-
Staining and Counting: Aspirate the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet. The stain colors the living cells, leaving the viral plaques as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Plot the percentage of inhibition versus the drug concentration and determine the EC₅₀ value using non-linear regression analysis.
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Applications and Other Biological Effects
While primarily investigated for its antiviral properties, research has uncovered other biological activities of (S)-DHPA.
-
Antiviral Agent: Its primary application is as a broad-spectrum antiviral agent, effective against a range of DNA and RNA viruses.[1] It has also been shown to inhibit the replication of plant viruses, such as the potato virus X.[8]
-
Spermatogenesis Inhibition: Studies in animal models have demonstrated that (S)-DHPA can have an inhibitory effect on spermatogenesis.[9] This finding, while a potential concern for therapeutic use, highlights its potent biological activity and warrants further investigation into its effects on cellular proliferation and differentiation.
-
Foundation for Prodrugs: The core structure of (S)-DHPA and related acyclic nucleosides served as a template for developing more advanced therapeutics. The subsequent generation of acyclic nucleoside phosphonates, such as (S)-HPMPA, showed even greater potency.[10][11] However, these phosphonates suffered from poor oral bioavailability, a challenge that has been addressed by creating lipid-based prodrugs to enhance absorption.[11][12]
Conclusion and Future Outlook
(S)-9-(2,3-Dihydroxypropyl)adenine holds a significant place in the history of antiviral drug discovery. Its unique acyclic structure challenged the existing paradigms of nucleoside analog design and paved the way for new classes of therapeutics. While not developed into a clinical drug itself, the scientific insights gained from its study—particularly regarding its broad-spectrum activity and unique mechanism of action—were invaluable. The principles demonstrated by (S)-DHPA continue to inform the rational design of novel antiviral agents, underscoring the enduring legacy of this pioneering molecule in the ongoing fight against viral diseases.
References
- De Clercq, E., Descamps, J., De Somer, P., & Holý, A. (1978). (S)-9-(2,3-Dihydroxypropyl)adenine: an aliphatic nucleoside analog with broad-spectrum antiviral activity. Science, 200(4341).
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PubChem. (S)-9-(2,3-dihydroxypropyl)adenine. National Center for Biotechnology Information. [Link]
- Rada, B., & Holý, A. (1980). Characteristics of the antiviral effect of 9-(S)-(2,3-dihydroxypropyl)adenine. Acta virologica.
- De Clercq, E. (2023). Milestones in Antiviral Drug Development. Preprints.org.
- BLDpharm. (S)-3-(6-Amino-9H-purin-9-yl)propane-1,2-diol.
- Hanuš, M., Zborníková, E., & Klimešová, V. (1987). Intracellular phosphorylation of broad-spectrum anti-DNA virus agent (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and inhibition of viral DNA synthesis. Molecular pharmacology, 32(4), 524–529.
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Havlas, Z., Hřebabecký, H., & Beránek, J. (1980). Quantum chemical calculation of the (S)-9-(2,3-dihydroxypropyl)adenine molecule. Collection of Czechoslovak Chemical Communications. [Link]
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Wang, M., et al. (2023). Novel derivatives of brincidofovir and (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine inhibit orthopoxviruses and human adenoviruses more potently than brincidofovir. Signal Transduction and Targeted Therapy. [Link]
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De Clercq, E. (2023). Selected Milestones in Antiviral Drug Development. Viruses. [Link]
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De Clercq, E., Leyten, R., Sobis, H., Matousek, J., Holý, A., & De Somer, P. (1981). Inhibitory effect of a broad-spectrum antiviral agent, (S)-9-(2,3-dihydroxypropyl)adenine, on spermatogenesis in mice. Toxicology and applied pharmacology, 59(3), 441–451. [Link]
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Naesens, L., Balzarini, J., & De Clercq, E. (1997). Antiretroviral efficacy and pharmacokinetics of oral bis(isopropyloxycarbonyloxymethyl)-9-(2-phosphonylmethoxypropyl)adenine in mice. Antimicrobial agents and chemotherapy, 41(2), 229–235. [Link]
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Wang, G. (2015). Adenine: an important drug scaffold for the design of antiviral agents. Acta pharmaceutica Sinica. B, 5(5), 385–393. [Link]
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Schuster, G., & Holý, A. (1988). Inhibitory effects of 9-(2,3-dihydroxypropyl)adenine and 3-(adenin-9-yl)-2-hydroxypropanoic acid 2-methylpropylester on potato virus X replication. Antiviral research, 9(5), 329–334. [Link]
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